molecular formula C12H14O3 B1336868 Ethyl (E)-o-methoxycinnamate CAS No. 24393-54-2

Ethyl (E)-o-methoxycinnamate

Cat. No. B1336868
CAS RN: 24393-54-2
M. Wt: 206.24 g/mol
InChI Key: ATAFSLBAINHGTN-CMDGGOBGSA-N
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Description

Ethyl (E)-o-methoxycinnamate, also known as Ethyl p-methoxycinnamate, is a compound that has been identified as a major natural ester in the rhizome of Kaempferia galanga (kencur) and is known for various pharmacological activities . It is also prepared by solvent crystallization from the essential oil obtained from Kaempferia galanga L by steam distillation .

Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-3-methoxycinnamate, a related compound, has been achieved through a catalytic pathway utilizing a cation exchange resin under microwave irradiation. The optimal conditions for this reaction were determined, and the catalyst was found to be recyclable . Additionally, Ethyl p-methoxycinnamate has been synthesized via microwave-assisted direct amidation with diethanolamine, a process that does not require coupling reagents or catalysts .

Molecular Structure Analysis

The molecular structure of Ethylhexyl 4-methoxycinnamate (EHMC), a closely related UV filter, has been studied using density functional theory (DFT). The (E) isomer of EHMC was found to be more stable than the (Z) isomer by about 20 kJ mol^-1 in both gas and aqueous phases. The charge delocalization within the molecule was analyzed using natural charges and Wiberg bond indexes .

Chemical Reactions Analysis

The photodegradation of EHMC in the presence of reactive oxygen and chlorine species has been investigated, revealing the formation of chloro-substituted 4-methoxycinnamic acid (4-MCA), 4-methoxybenzaldehyde (4-MBA), and 4-methoxyphenol (4-MP). The reactions of these compounds with Cl2 and HOCl were found to be thermodynamically favorable .

Physical and Chemical Properties Analysis

The antimicrobial activity of Ethyl-p-methoxycinnamate has been measured, showing good antibacterial activity against several strains, with varying minimum inhibitory concentrations (MIC) depending on the organism . The dermatotoxicokinetics of EHMC, including its isomerization from (E) to (Z) in sunlight, has been studied in vivo, revealing that the difference in dermatotoxicokinetic parameters between the two isomers was not statistically significant .

Scientific Research Applications

  • Ethylene Glycol

    • Application: Ethylene glycol is an important organic compound and chemical intermediate used in a large number of industrial processes such as energy, plastics, automobiles, and chemicals .
    • Method: A variety of chemical systems have been explored for the synthesis of ethylene glycol, particularly via reaction processes derived from fossil fuels and biomass-based resources .
    • Results: This compound has unique properties and versatile commercial applications, with significant advances in the prevalent synthesis and applications of ethylene glycol .
  • Ethylbenzene

    • Application: Ethylbenzene is an important intermediate in the production of polystyrene .
    • Method: Ethylbenzene is produced through catalytic dehydrogenation, which gives hydrogen and styrene .
    • Results: Ethylbenzene is a highly flammable, colorless liquid with an odor similar to that of gasoline. It’s important in the petrochemical industry as a reaction intermediate in the production of styrene, the precursor to polystyrene, a common plastic material .
  • Ethyl Cellulose

    • Application: Ethyl cellulose (EC) is derived from a nearly inexhaustible natural polymeric material, cellulose, and possesses properties such as nontoxicity, chemical stability, compressibility, hydrophobicity, and low cost . The polymer has been widely used in various applications such as drug delivery systems, personal care products, sensing systems, etc .
    • Method: EC particles are produced using an emulsification-solvent evaporation method in the presence of different polysaccharide derivatives .
    • Results: The particle size, surface morphology, supramolecular structure and surface properties of EC particles, prepared by an emulsion evaporation method can be effectively controlled by the type and concentration of used polysaccharide surfactant yielding spherical particles sizes from 170 nm to the micrometer level with smooth particle surfaces or remarkably a wrinkled surface morphology or “particle on particle” structures .
  • Ethylene Oxide

    • Application: Ethylene oxide is a vital raw material with diverse applications, including the manufacture of products like polysorbate 20 and polyethylene glycol (PEG) that are often more effective and less toxic than alternative materials .
    • Method: Ethylene oxide is produced industrially by direct oxidation of ethylene in the presence of a silver catalyst .
    • Results: Ethylene oxide is a colorless and flammable gas with a faintly sweet odor. It is a cyclic ether and the simplest epoxide: a three-membered ring consisting of one oxygen atom and two carbon atoms .

Future Directions

While specific future directions for Ethyl (E)-o-methoxycinnamate are not available, research into similar compounds like Icosapent ethyl suggests that ongoing clinical trials will better define optimal therapy for patients on statins with residual hypertriglyceridemia .

properties

IUPAC Name

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAFSLBAINHGTN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264009
Record name Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-o-methoxycinnamate

CAS RN

24393-54-2, 33877-05-3
Record name Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Record name Ethyl (E)-o-methoxycinnamate
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Record name Ethyl o-methoxycinnamate
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Record name Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Record name Ethyl o-methoxycinnamate
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